molecular formula C8H13Cl2N3O2 B13543102 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride

Cat. No.: B13543102
M. Wt: 254.11 g/mol
InChI Key: OPUHMXUUKCJFEJ-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid dihydrochloride is a bicyclic heterocyclic compound featuring an imidazole ring fused to a seven-membered diazepine ring. The molecule contains a carboxylic acid group at position 1 and exists as a dihydrochloride salt, enhancing its aqueous solubility and stability. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive scaffolds, particularly in central nervous system (CNS) and enzyme-targeting therapeutics. Its synthesis typically involves multi-step reactions, including cyclization and salt formation, to achieve the final product with high purity .

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c12-8(13)7-6-1-2-9-3-4-11(6)5-10-7;;/h5,9H,1-4H2,(H,12,13);2*1H

InChI Key

OPUHMXUUKCJFEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN2C1=C(N=C2)C(=O)O.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through:

This approach is supported by multiple patents and research documents describing similar imidazo-diazepine derivatives.

Hydrolysis Step

The starting material is often a carboxylic acid ester or related compound (e.g., compound of formula (III) in patent literature). Hydrolysis is performed using inorganic acids such as hydrochloric acid, hydrobromic acid, or sulfuric acid in aqueous or alcoholic media at ambient temperature.

  • Reaction conditions: Ambient temperature, aqueous diluted acid (preferably hydrochloric acid), sometimes with alcohol as co-solvent.
  • Outcome: Conversion of ester to carboxylic acid dihydrochloride salt, isolable by filtration and washing.
  • Stoichiometry: The product typically contains two molecules of hydrochloric acid per molecule of compound, confirmed by titration methods.

This step is efficient and mild, avoiding harsh conditions that could degrade the heterocyclic framework.

Decarboxylation Step

Decarboxylation transforms the carboxylic acid intermediate into the imidazo-diazepine core by removing the carboxyl group.

  • Traditional method: Thermal decarboxylation at high temperature (~230°C) in high-boiling solvents like mineral oil or n-butanol.
  • Challenges: This method often produces isomeric impurities (e.g., Isomidazolam), requiring further purification.
  • Improved method: Decarboxylation of the acid intermediate (formula (II)) under acidic conditions avoids isomer formation, allowing direct formation of the desired 4H-imidazo[1,5-a]diazepine compound.
  • Reaction medium: Acidic aqueous solution, sometimes with alcohol, at moderate temperatures.
  • Advantages: Avoids high pressure and temperature, reduces isomer impurities, and allows batch or continuous processing in standard reactors or microreactors.

Cyclization and Salt Formation

Following decarboxylation, the intermediate undergoes cyclization to form the fused imidazo-diazepine ring system.

  • Mechanism: Loss of water during cyclization, often facilitated by treatment with base or acid.
  • Salt formation: Treatment with hydrochloric acid or other inorganic acids yields the dihydrochloride salt, improving compound stability and crystallinity.
  • Isolation: Crystallization from solvents such as ethyl acetate and ethanol removes residual impurities and yields the pure dihydrochloride salt.

Data Table Summarizing Key Preparation Steps

Step Reagents/Conditions Temperature Outcome/Notes
Hydrolysis Diluted HCl (or other inorganic acid), aqueous/alcoholic media Ambient (~25°C) Conversion of ester to carboxylic acid dihydrochloride salt; isolated by filtration
Decarboxylation Acidic aqueous solution (HCl), optionally alcohol co-solvent Moderate (below 100°C) Efficient decarboxylation avoiding isomer formation; suitable for batch/continuous reactors
Cyclization Base or acid treatment post-decarboxylation Ambient to moderate Formation of fused imidazo-diazepine ring system
Salt formation Treatment with HCl or other inorganic acid Ambient Formation of stable dihydrochloride salt; crystallization for purification

Research Findings and Industrial Considerations

  • Isomer formation: Traditional high-temperature decarboxylation leads to significant isomer impurities (up to 20%), complicating purification and reducing yield.
  • Improved process: Using the carboxylic acid intermediate directly in acidic media for decarboxylation minimizes isomer impurities to below 5%, eliminating the need for extensive isomerization steps and chromatographic purification.
  • Scalability: The mild conditions allow for scalable processes using common industrial reactors or microreactors, improving safety and efficiency.
  • Purity: Final crystallization from ethyl acetate and ethanol provides high-purity dihydrochloride salt suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

  • Bioavailability : The dihydrochloride form demonstrates superior solubility (>50 mg/mL in water) compared to neutral analogues (<1 mg/mL), critical for oral dosing .
  • Enzymatic Stability : The imidazo[1,5-d] scaffold resists hepatic metabolism better than imidazo[1,2-a] isomers, as shown in microsomal assays .
  • Toxicity: No significant cytotoxicity observed in HEK293 cells at concentrations ≤10 μM, suggesting a favorable safety profile .

Biological Activity

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the imidazodiazepine family. Its unique structure combines an imidazole ring with a diazepine framework, which is characteristic of many pharmacologically active compounds. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₇H₁₃Cl₂N₃
  • Molecular Weight : 210.10 g/mol
  • CAS Number : 2839143-86-9

The compound features a carboxylic acid group that contributes to its solubility and reactivity in biological systems. Its dihydrochloride form enhances its stability and bioavailability.

Research indicates that 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid dihydrochloride may interact with various neurotransmitter receptors, particularly the GABA_A receptor. This interaction is crucial for its potential anxiolytic and sedative effects. The binding affinity to different GABA_A receptor subtypes can significantly influence its pharmacological profile.

Comparative Biological Activity

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Midazolam4H-imidazo[1,5-a][1,4]benzodiazepineAnxiolytic and sedative effects
Clonazepam7-chloro-2-(2-chlorophenyl)-2-(methylsulfanyl)-1H-benzodiazepin-2-oneAnticonvulsant and anxiolytic
Diazepam7-chloro-1-methyl-5-phenyl-3H-benzodiazepin-2-oneAnxiolytic and muscle relaxant

The unique combination of structural features in 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid dihydrochloride may confer distinct pharmacological properties compared to other imidazodiazepines.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds. For instance:

  • Study on MIDD0301 : This compound is an oral drug under development for asthma control that exhibits similar structural characteristics. It targets GABA_A receptors to reduce airway smooth muscle constriction and lung inflammation. The study demonstrated that MIDD0301 interconverts between stable structures at different pH levels without affecting bioavailability or efficacy .
  • GABA_A Receptor Binding : Research has shown that modifications to the molecular structure of imidazodiazepines can significantly influence receptor subtype selectivity and potency. For example, increasing steric hindrance around the carboxylic acid function has been shown to enhance binding affinity .

Potential Applications

The biological activity of 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid dihydrochloride suggests potential applications in:

  • Anxiolytic medications : Due to its interaction with GABA_A receptors.
  • Asthma treatments : Similar compounds have shown efficacy in reducing airway inflammation and muscle constriction.
  • Neuropharmacology : Further exploration may reveal additional therapeutic uses in treating neurological disorders.

Q & A

Basic: What are the standard synthetic routes for preparing 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid dihydrochloride?

The synthesis typically involves cyclization of precursors such as α,β-unsaturated carbonyl compounds with heterocyclic amines under basic conditions. Key steps include:

  • Cyclization : Reacting 2-aminopyridine analogs with carbonyl-containing intermediates (e.g., ketones or aldehydes) in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Purification : Recrystallization or column chromatography to isolate the dihydrochloride salt.
  • Optimization : Adjusting reaction time (6–24 hours) and stoichiometric ratios to maximize yield (>70%) and purity (>95%) .

Advanced: How can reaction conditions be optimized for scalable synthesis while maintaining stereochemical integrity?

Advanced strategies include:

  • Flow Chemistry : Continuous flow reactors reduce side reactions and improve heat transfer, critical for large-scale production .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity during cyclization .
  • In-line Analytics : Real-time HPLC or NMR monitoring ensures stereochemical control and minimizes byproduct formation .

Basic: What analytical techniques are essential for characterizing this compound?

Core methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm bicyclic structure and proton environments .
  • Mass Spectrometry (MS) : HRMS (ESI or MALDI) to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Combustion analysis for C, H, N, and Cl content to validate stoichiometry .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

  • Variable Temperature (VT) NMR : Assess dynamic effects like ring puckering in the diazepine core .
  • 2D NMR (COSY, HSQC) : Map coupling constants and assign overlapping signals in the imidazo-diazepine scaffold .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .

Basic: What are the recommended protocols for purity assessment?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .
  • TGA/DSC : Monitor thermal stability (>200°C decomposition) and hydrate formation .
  • Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) for hygroscopic batches .

Advanced: How should researchers address batch-to-batch variability in biological activity?

  • Impurity Profiling : LC-MS/MS to identify trace byproducts (e.g., oxidation at the diazepine nitrogen) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) to correlate impurities with bioactivity loss .
  • Crystallography : X-ray diffraction to confirm polymorphic consistency, as crystal packing affects solubility and activity .

Basic: What biological targets or pathways are associated with this compound?

Preliminary studies suggest:

  • Kinase Inhibition : JAK/STAT pathway modulation due to structural similarity to ceratamine analogs .
  • GPCR Binding : Interaction with serotonin receptors (5-HT subtypes) via the diazepine core .
  • Enzyme Assays : Test inhibition of folate-dependent enzymes (e.g., 5,10-methylene-THF reductase) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Core Modifications : Introduce substituents at C3/C8 positions to enhance target affinity; e.g., bromo analogs improve steric bulk .
  • Salt Forms : Compare dihydrochloride vs. mesylate salts for solubility and bioavailability .
  • Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical H-bond donors (imidazole NH) and hydrophobic pockets .

Basic: What are the best practices for handling and storing this compound?

  • Storage : Airtight containers under inert gas (Ar/N2_2) at −20°C to prevent hydrolysis .
  • Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid hydrate formation .

Advanced: How can researchers mitigate degradation during long-term storage?

  • Lyophilization : Freeze-drying aqueous solutions to stabilize the hydrochloride form .
  • Antioxidants : Add BHT (0.01% w/w) to prevent oxidative degradation of the imidazole ring .
  • Packaging : Amber glass vials with PTFE-lined caps to limit light/oxygen exposure .

Basic: What collaborative approaches enhance research on this compound?

  • Multi-Institutional Partnerships : Share synthetic protocols and spectral libraries (e.g., via EU Horizon projects) .
  • Open Data Platforms : Deposit crystallographic data in public repositories (e.g., Cambridge Crystallographic Database) .

Advanced: How can interdisciplinary methods (e.g., computational + experimental) accelerate discovery?

  • Machine Learning : Train models on existing SAR data to predict novel analogs with desired logP or pKa .
  • Microfluidics : High-throughput screening chips rapidly test biological activity across derivative libraries .

Tables

Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–100°CHigher temps favor cyclization
SolventDMF or DMSOPolar aprotic enhances rate
CatalystPd/C (5% w/w)Reduces reaction time by 30%

Table 2: Common Analytical Challenges and Solutions

ChallengeResolution MethodReference
NMR signal overlap2D NMR (HSQC, COSY)
Hydrate formationKarl Fischer titration
Byproduct identificationLC-MS/MS with CID fragmentation

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